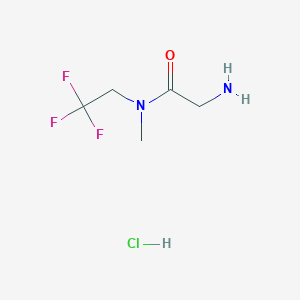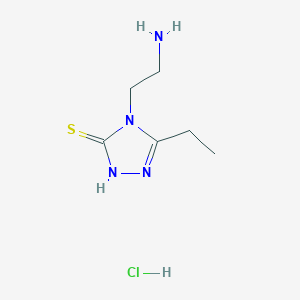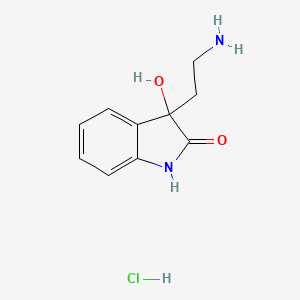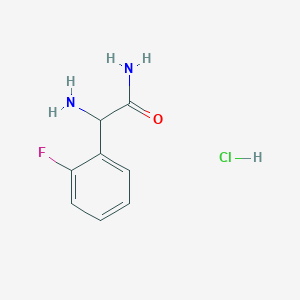![molecular formula C8H5BrN2O2 B1524593 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190321-81-3](/img/structure/B1524593.png)
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Übersicht
Beschreibung
“4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound is used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid”, has been reported in various studies . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” consists of a pyrrolo[2,3-b]pyridine core with a bromo substituent at the 4-position and a carboxylic acid group at the 6-position .Wissenschaftliche Forschungsanwendungen
Chromatographic Separation and Detection Techniques
Carboxylic acids, including pyrrolopyridine derivatives, have been explored as electronic competitors in chromatographic separations. The study by Elfakir, Chaimbault, and Dreux (1998) explored various volatile carboxylic acids to optimize the separation of common anions on a porous graphitic carbon column, highlighting the role of pyridine derivatives in enhancing separation efficiency and detector response in chromatography (Elfakir, Chaimbault, & Dreux, 1998).
Synthesis and Biological Activities of Bromophenols
Bromophenols, including those derived from pyrrolopyridine structures, have been synthesized and investigated for their antioxidant and anticholinergic activities. The research conducted by Rezai et al. (2018) delves into the synthesis of natural bromophenols and their derivatives, demonstrating significant biological activities and potential for pharmaceutical applications (Rezai et al., 2018).
Antibacterial Compounds Synthesis
Pyrrolopyridine analogs, including 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have been synthesized for potential antibacterial applications. The work of Toja et al. (1986) presents the synthesis of such compounds and their preliminary evaluations for antibacterial activity, highlighting the chemical versatility and potential therapeutic uses of pyrrolopyridine derivatives (Toja et al., 1986).
Antitumor Activity and Cellular Uptake
Pyrrolopyridine derivatives have also been investigated for their antitumor activities and selective cellular uptake mechanisms. Wang et al. (2010) synthesized 2-amino-4-oxo-6-substituted pyrrolopyridine derivatives with antifolate properties, showing potent inhibition of tumor cells through selective transport mechanisms, underscoring the potential of pyrrolopyridine derivatives in targeted cancer therapies (Wang et al., 2010).
Spectroscopic Characterization and Antimicrobial Activity
Pyrrolopyridine derivatives have been characterized using spectroscopic techniques to explore their antimicrobial activities. Tamer et al. (2018) focused on the spectroscopic characterization and DFT calculations of pyridine-2-carboxylic acid derivatives, investigating their antibacterial and antifungal potentials, which provides insights into the structure-activity relationships of these compounds (Tamer et al., 2018).
Zukünftige Richtungen
The future directions for the research and development of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . These compounds could potentially be used in the treatment of various types of tumors .
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZXXGDRLJQJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



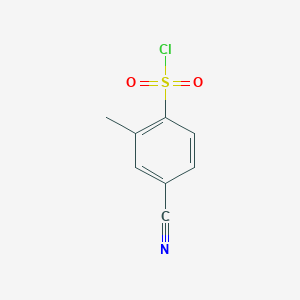
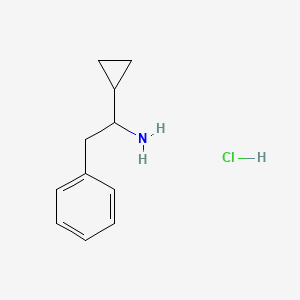
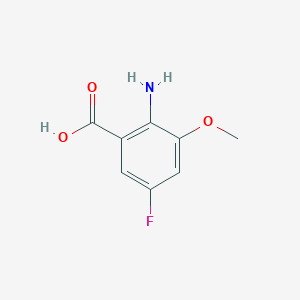
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)
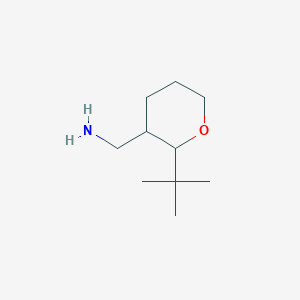

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)
![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)
